molecular formula C16H18N4O2S B10991211 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10991211
M. Wt: 330.4 g/mol
InChI Key: IDAOCBXTIUDVIL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound with a complex structure. Let’s break it down:

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl): : This part of the molecule contains a thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The ethyl group is attached to this ring.

  • 3-(7-methoxy-1H-indol-1-yl)propanamide: : Here, we have an indole ring (a six-membered aromatic heterocycle) with a methoxy group at position 7. The propanamide group is attached to the indole ring.

Preparation Methods

The synthesis of this compound involves several steps. Unfortunately, specific literature on its preparation is scarce. I can provide a general outline:

  • Thiadiazole Synthesis: : The thiadiazole ring can be prepared through cyclization reactions involving thiosemicarbazide derivatives. For example, reaction with ethyl bromoacetate followed by cyclization can yield the thiadiazole ring.

  • Indole Synthesis: : The indole ring can be synthesized via Fischer indole synthesis or other methods. One common approach involves the condensation of aniline with an aldehyde or ketone in the presence of an acid catalyst.

  • Amide Formation: : Finally, the amide linkage is formed by reacting the indole derivative with an appropriate acyl chloride or anhydride.

Chemical Reactions Analysis

  • Oxidation and Reduction: : The compound may undergo oxidation or reduction reactions at various functional groups. For instance, the methoxy group could be oxidized to a hydroxy group.

  • Substitution Reactions: : The ethyl group on the thiadiazole ring is susceptible to nucleophilic substitution reactions.

  • Common Reagents and Conditions: : Reagents like sodium hydride, acyl chlorides, and Lewis acids are commonly used in the synthesis of similar compounds.

  • Major Products: : The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is C16H17N5OS2C_{16}H_{17}N_{5}OS_{2}, with a molecular weight of approximately 359.5 g/mol. The compound features a thiadiazole ring and an indole moiety, which are significant in its biological activity.

Medicinal Chemistry

Antiviral Properties : Recent studies have indicated that thiadiazole derivatives exhibit antiviral activity against various viruses. The compound has shown promise in inhibiting the activity of RNA polymerases, particularly in the context of hepatitis C virus (HCV) and dengue virus (DENV). For instance, derivatives containing the thiadiazole structure have demonstrated effective inhibition with IC50 values as low as 0.35 µM against HCV NS5B polymerase .

Antimicrobial Activity : this compound has also been evaluated for its antibacterial properties. Studies report moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the indole moiety enhances its interaction with microbial targets .

Agricultural Applications

Pesticidal Activity : Compounds with thiadiazole structures are often explored for their potential as pesticides. Research indicates that derivatives can exhibit herbicidal and fungicidal properties, making them suitable candidates for agricultural applications. The compound's efficacy against plant pathogens could lead to its development as a new class of agrochemicals .

Material Science

Dye Applications : The unique structural properties of this compound allow it to be used in the synthesis of novel dyes. The incorporation of thiadiazole and indole components can lead to compounds with specific optical properties suitable for dye applications in textiles and other materials .

Case Study 1: Antiviral Activity Against HCV

A study focused on synthesizing various thiadiazole derivatives revealed that those containing the N-(5-ethyl-1,3,4-thiadiazol-2-yl) structure exhibited significant antiviral activity against HCV. The most potent derivative showed an IC50 value of 0.35 µM, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial properties, this compound demonstrated effective inhibition against several pathogenic bacteria. The compound was particularly effective against Pseudomonas aeruginosa with an MIC value lower than 10 µg/mL .

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes due to its structural features. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds: Other indole-based or thiadiazole-containing compounds, such as indomethacin or thiosemicarbazides, can serve as points of comparison.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that incorporates both a thiadiazole and an indole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17N5OS2\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{OS}_{2}

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a derivative similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-70.28
A5490.52
HeLa0.37

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the sub-G1 phase. The structure–activity relationship (SAR) studies indicate that modifications to the thiadiazole and indole rings can enhance cytotoxicity and selectivity towards cancer cells.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against a range of bacteria and fungi.

Microorganism Activity Reference
E. coliModerate
S. aureusStrong
C. albicansSignificant

The antimicrobial efficacy is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has gained attention in recent years. A study indicated that a related compound exhibited anticonvulsant activity superior to traditional drugs like valproic acid.

Parameter Value
ED50 (mg/kg)126.8
Therapeutic Index7.3

This suggests that this compound may offer a promising alternative for managing epilepsy and other neurological disorders .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation Against Cancer Cell Lines :
    • A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and A549 cell lines.
    • Results indicated that modifications at the C5 position significantly enhanced anticancer activity.
  • Antimicrobial Screening :
    • A comprehensive screening of various thiadiazole derivatives against ten bacterial and fungal strains demonstrated notable antimicrobial activity.
    • The results suggested that structural variations influenced the degree of antimicrobial potency.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21)

InChI Key

IDAOCBXTIUDVIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Origin of Product

United States

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